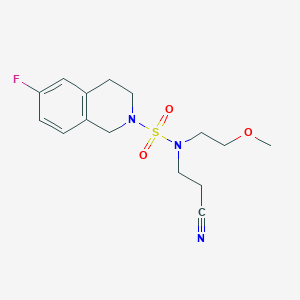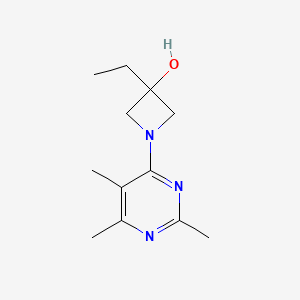![molecular formula C12H20N4O2S B6626370 N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide, also known as MTM or MTMTH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide works by binding to the MDMX protein and preventing it from interacting with p53. This allows p53 to become activated and initiate the apoptotic pathway. Additionally, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have other biochemical and physiological effects. For example, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications as an antimicrobial agent. N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide in lab experiments is its specificity for the MDMX protein, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of using N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide. One area of focus could be on improving the potency of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide, either through chemical modifications or through the development of more potent analogs. Additionally, further studies could be conducted to investigate the potential antimicrobial and anti-inflammatory properties of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide. Finally, research could be conducted to explore the potential use of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide in combination with other cancer therapies, such as chemotherapy or radiation.
Méthodes De Synthèse
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 2-methoxyethylpyrazole, followed by the addition of morpholine and thioisocyanate. The resulting product is then purified through column chromatography to obtain N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide.
Applications De Recherche Scientifique
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has been used in various scientific research applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for cancer and other diseases. In particular, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to inhibit the activity of a protein called MDMX, which is involved in the regulation of the tumor suppressor protein p53. This inhibition can lead to the activation of p53 and the induction of apoptosis, making N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-18-5-2-16-10-11(9-14-16)8-13-12(17)15-3-6-19-7-4-15/h9-10H,2-8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIRALWMSQYUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CNC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

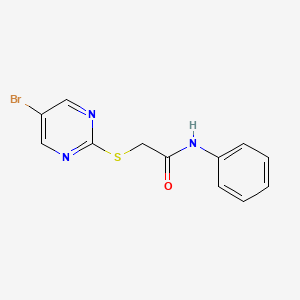

![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626307.png)
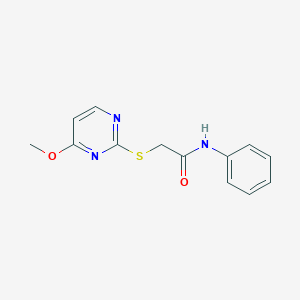
![5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)
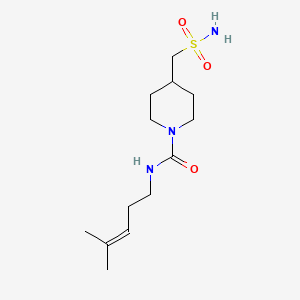
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)

